molecular formula C20H18N2O5 B11592385 4-[(3aS,4R,9bR)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

4-[(3aS,4R,9bR)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Cat. No.: B11592385
M. Wt: 366.4 g/mol
InChI Key: IVIBYCHONCKDIH-VKJFTORMSA-N
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Description

4-{6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID is a complex organic compound with a unique structure that combines a cyclopentaquinoline core with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the cyclopentaquinoline core, followed by functionalization to introduce the methoxy and nitro groups. The final step involves coupling the cyclopentaquinoline derivative with benzoic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-{6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Electrophiles such as bromine (Br₂) or chloromethyl methyl ether (ClCH₂OCH₃) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-{6-HYDROXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID.

    Reduction: Formation of 4-{6-METHOXY-8-AMINO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-{6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group may play a role in redox reactions, while the methoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-{6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID: The parent compound.

    4-{6-HYDROXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID: An oxidation product.

    4-{6-METHOXY-8-AMINO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID: A reduction product.

Uniqueness

The uniqueness of 4-{6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID lies in its combination of functional groups and the cyclopentaquinoline core. This structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

4-[(3aS,4R,9bR)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

InChI

InChI=1S/C20H18N2O5/c1-27-17-10-13(22(25)26)9-16-14-3-2-4-15(14)18(21-19(16)17)11-5-7-12(8-6-11)20(23)24/h2-3,5-10,14-15,18,21H,4H2,1H3,(H,23,24)/t14-,15+,18+/m1/s1

InChI Key

IVIBYCHONCKDIH-VKJFTORMSA-N

Isomeric SMILES

COC1=CC(=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=C(C=C4)C(=O)O)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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